4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine
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Overview
Description
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . The compound is white to yellow in solid form . The IUPAC name for this compound is 5-methyl-6-(trifluoromethyl)-4-pyrimidinol .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is 1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a white to yellow solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Anticancer Applications
Research has shown that triazolopyrimidines, which could be synthesized from precursors like 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine, act as potent anticancer agents. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel and overcoming resistance associated with multidrug resistance transporter proteins. These compounds have demonstrated the ability to inhibit tumor growth in mouse xenograft models, indicating their potential in cancer therapy (Zhang et al., 2007).
Antiviral Activity
Studies on 6-Hydroxypyrimidines substituted at different positions have revealed their potential in inhibiting the replication of various viruses, including herpes simplex virus, cytomegalovirus, and HIV. Specifically, compounds derived from 2,4-diamino- and 2-amino-4-hydroxy-6-hydroxypyrimidines showed pronounced antiviral activity against these viruses, highlighting the potential for developing new antiviral drugs (Holý et al., 2002).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds utilizing 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine as a precursor has led to the development of various heterocyclic compounds with potential biological activity. For example, a study on the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemistry techniques demonstrated the potential for creating multifunctional molecules with antimicrobial activity (Gupta et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILVMDCMZCUWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599839 |
Source
|
Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine | |
CAS RN |
133307-16-1 |
Source
|
Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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